

# Application Notes and Protocols for Q11 Peptide as a Vaccine Adjuvant

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

The Q11 peptide (Ac-QQKFQFQFEQQ-Am) is a self-assembling peptide that forms β-sheetrich nanofibers in physiological solutions.[1][2] This property allows it to serve as a potent vaccine adjuvant, enhancing the immune response to covalently linked antigens without inducing significant inflammation.[1][3] When an antigen is chemically conjugated to the Q11 peptide, the resulting construct self-assembles into nanofibers, creating a high-density display of the antigen. This particulate nature facilitates uptake by antigen-presenting cells (APCs), leading to robust and durable T-cell and B-cell mediated immune responses.[1][3][4] Notably, the adjuvanting effect of Q11 is dependent on its self-assembly into nanofibers and the covalent linkage to the antigen.[5][6] The Q11 peptide itself is minimally immunogenic.[5][6]

These application notes provide detailed protocols for the formulation of Q11-antigen conjugate vaccines, immunization procedures, and methods for evaluating the resulting immune response.

# Data Summary: Immunogenicity of Q11-Adjuvanted Vaccines

The following tables summarize quantitative data from studies evaluating the immunogenicity of Q11-based vaccine formulations.



Table 1: Antigen-Specific IgG Titers Following Immunization with Q11-OVA

Immunogen	Adjuvant	Route of Administration	Mean Endpoint IgG Titer (Post- Boost)	Study Reference
OVA-Q11	None (self-adjuvanting)	Subcutaneous	~1:100,000	[5]
OVA Peptide	CFA	Subcutaneous	~1:100,000	[5]
OVA Peptide	PBS	Subcutaneous	No detectable response	[5]
Q11 Peptide + OVA Peptide (mixture)	PBS	Subcutaneous	No detectable response	[5]
(NANP)3-Q11	None (self- adjuvanting)	Not Specified	High antibody titer lasting up to 40 weeks	[7]

Table 2: Cellular and Cytokine Responses to Q11-Adjuvanted Vaccines



Vaccine Formulation	Immune Response Metric	Key Findings	Study Reference
OVAQ11	T-cell Proliferation	Induced robust T-cell proliferation	[8]
OVAQ11	Cytokine Secretion (from splenocytes)	No significant increase in IFN-y or IL-4	[8]
pOVA-Alum	Cytokine Secretion (intraperitoneal lavage)	Increased levels of inflammatory cytokines	[8]
OVAQ11	Cytokine Secretion (intraperitoneal lavage)	No increase in inflammatory cytokines	[8]
PAQ11 (intranasal)	IFN-y producing cells (ELISPOT)	Significant increase in IFN-y spots in splenocytes	[9]
EαQ11 (intranasal)	T-cell Polarization	Induced a nearly exclusive TH17 response in the lung and draining lymph nodes	[1]

## **Experimental Protocols**

# Protocol 1: Formulation of Q11-Antigen Nanofiber Vaccine

This protocol describes the preparation of a self-assembling Q11-antigen peptide vaccine, using Ovalbumin (OVA) peptide as an example.

#### Materials:

• Lyophilized Q11-antigen conjugate peptide (e.g., OVA-Q11)



- Sterile, nuclease-free water
- Sterile phosphate-buffered saline (PBS), pH 7.4

#### Procedure:

- Peptide Dissolution: Dissolve the lyophilized Q11-antigen peptide in sterile, nuclease-free water to create a stock solution (e.g., 8 mM). Ensure complete dissolution by gentle vortexing or pipetting.
- Self-Assembly Incubation: Incubate the peptide solution overnight at 4°C to facilitate the selfassembly of nanofibers.
- Working Solution Preparation: On the day of immunization, dilute the stock solution with sterile PBS to the desired final working concentration (e.g., 2 mM). The final formulation will be a suspension of peptide nanofibers.
- Verification of Nanofiber Formation (Optional): The formation of nanofibers can be confirmed
  by transmission electron microscopy (TEM). Apply a small volume of the diluted peptide
  solution to a TEM grid, allow it to adsorb, and then negatively stain with a suitable agent like
  uranyl acetate.

## **Protocol 2: Immunization of Mice**

This protocol provides guidelines for both subcutaneous and intranasal administration of the Q11-antigen nanofiber vaccine.

#### Animals:

• C57BL/6 mice (or other appropriate strain), 6-8 weeks old.

#### A. Subcutaneous Immunization:

- Primary Immunization:
  - Draw the desired volume of the Q11-antigen nanofiber suspension into a sterile syringe fitted with a 27-30 gauge needle.



- Inject mice subcutaneously (s.c.) at the base of the tail or on the back with 50-100 μL of the vaccine formulation.[10] For a 2 mM solution, a 50 μL injection corresponds to 100 nmol of peptide.
- · Booster Immunization:
  - Administer a booster injection of the same dose 14-28 days after the primary immunization.[5][10]
- Serum Collection:
  - Collect blood samples via tail vein or submandibular bleeding at desired time points (e.g., before immunization and 7-14 days after the final boost) to assess antibody responses.
     [10]

#### B. Intranasal Immunization:

- Anesthesia: Lightly anesthetize the mice using isoflurane or a similar anesthetic.
- Administration:
  - Hold the mouse in a supine position.
  - Carefully administer 25 μL of the Q11-antigen nanofiber suspension into each nostril for a total volume of 50 μL.[9] Allow the mouse to inhale the liquid slowly.
- Booster Immunization:
  - Administer a booster dose 28 days after the primary immunization following the same procedure.[9]

## **Protocol 3: Evaluation of Immune Responses**

- A. Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibodies:
- Plate Coating: Coat 96-well ELISA plates with the target antigen (e.g., OVA peptide) at a concentration of 1-10 μg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.

## Methodological & Application





- Blocking: Wash the plates with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.
- Serum Incubation: Serially dilute the collected mouse serum in blocking buffer and add to the wells. Incubate for 2 hours at room temperature.
- Secondary Antibody Incubation: Wash the plates and add a horseradish peroxidase (HRP)conjugated secondary antibody specific for the mouse immunoglobulin isotype of interest
  (e.g., anti-mouse IgG, IgG1, IgG2a) diluted in blocking buffer. Incubate for 1 hour at room
  temperature.
- Detection: Wash the plates and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. Stop the reaction with a stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>) and read the absorbance at 450 nm using a microplate reader.
- Titer Determination: The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the background (e.g., 2-3 times the optical density of pre-immune serum).[11]
- B. Enzyme-Linked Immunospot (ELISPOT) Assay for Cytokine-Secreting Cells:
- Plate Preparation: Coat a 96-well ELISPOT plate with an anti-cytokine capture antibody (e.g., anti-mouse IFN-y) overnight at 4°C.
- Cell Plating: Prepare a single-cell suspension of splenocytes from immunized mice. Add 0.5
   x 10<sup>6</sup> cells per well.
- Antigen Stimulation: Stimulate the cells in the wells with the relevant antigen (e.g., OVA peptide at 5-10 μg/mL) for 24-48 hours at 37°C in a CO<sub>2</sub> incubator.[9]
- Detection: Wash the cells and add a biotinylated anti-cytokine detection antibody. Incubate, then add streptavidin-HRP. Finally, add a substrate that forms an insoluble precipitate.
- Spot Counting: The resulting spots, each representing a cytokine-secreting cell, are counted using an ELISPOT reader.[9]



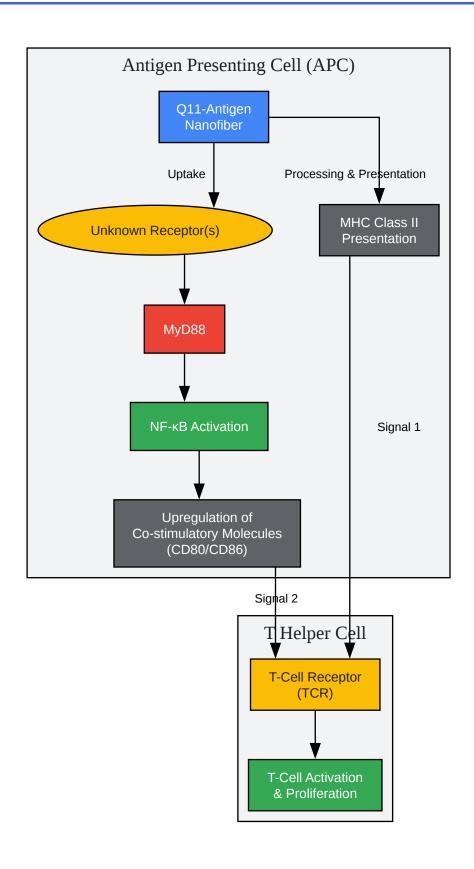
#### C. T-Cell Proliferation Assay (CFSE-based):

- Cell Labeling: Prepare a single-cell suspension of splenocytes. Label the cells with carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
- Cell Culture and Stimulation: Plate the CFSE-labeled cells in a 96-well plate and stimulate
  with the specific antigen (e.g., OVA peptide). Include unstimulated and positive controls (e.g.,
  Concanavalin A).
- Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.
- Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells by flow cytometry.
   Proliferation is measured by the sequential halving of CFSE fluorescence intensity in daughter cells.[12]

## **Signaling Pathway and Experimental Workflow**

The adjuvant activity of **Q11 peptide**-based nanofiber vaccines has been shown to be dependent on the MyD88 signaling pathway.[7][13] However, this appears to be independent of Toll-like receptor (TLR) 2, TLR5, and the NALP3 inflammasome.[3] The exact upstream receptor for Q11 nanofibers remains to be fully elucidated.

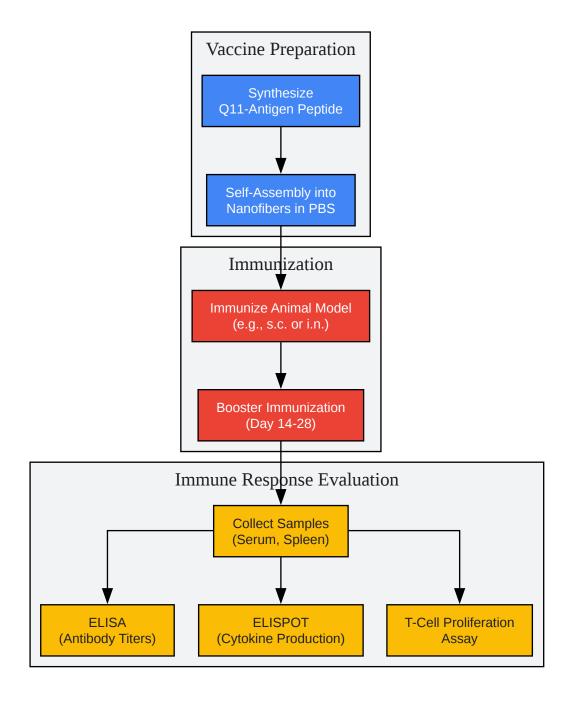




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Caption: Q11 adjuvant signaling pathway in an APC.





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Caption: Experimental workflow for **Q11 peptide** vaccine.

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